

Comparing the performance of DQN and Double DQN algorithms

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An In-depth Comparison of DQN and Double DQN Algorithms

In the realm of deep reinforcement learning, the Deep Q-Network (DQN) algorithm marked a significant breakthrough by successfully combining Q-learning with deep neural networks to master complex tasks. However, a key limitation of DQN is its tendency to overestimate action values, which can lead to suboptimal policies. The Double Deep Q-Network (Double DQN or DDQN) was introduced as an enhancement to address this specific issue. This guide provides a detailed comparison of the performance, methodology, and underlying mechanics of these two influential algorithms.

Core Distinction: The Overestimation Bias

The fundamental difference between DQN and Double DQN lies in the calculation of the target Q-value used in the learning update. DQN uses a single network (the target network) to both select the best action for the next state and to evaluate the value of that action. This process can create an upward bias because if the network erroneously assigns a high Q-value to a certain action, it is also likely to select that same action for the update, reinforcing the error. This phenomenon is known as overestimation bias.[1][2][3][4][5]

Double DQN mitigates this problem by decoupling the action selection from the action evaluation.[1][2][5][6] It uses the main (or online) network to select the best action for the next state, but then uses the target network to evaluate the Q-value of that chosen action.[3][5][6][7] This separation prevents the algorithm from exclusively favoring actions that have



overestimated values, leading to more accurate value estimates and often more stable learning.[1][3][5][6]

Performance Comparison

Experimental results across various environments consistently demonstrate the benefits of Double DQN's approach, although performance can be task-dependent. DDQN generally offers more stable training, faster convergence, and achieves higher scores.



Metric	DQN	Double DQN	Environment(s)
Convergence	Slower convergence; was not able to solve the environment in under 2000 epochs.[7]	Faster convergence; solved the environment in 1870 epochs.[7]	Cart-Pole-V0[7]
Performance/Score	Lower final scores due to overestimation of Q-values.[7]	Generally achieves higher scores and better policy quality.[8] Outperforms DQN by 5.06% in reaching a target.[9]	Atari 2600[8], Robotics[9]
Stability	Higher oscillation in scores and predicted values during training. [7]	More stable learning process with an upward trend and smaller oscillations in scores.[6][7]	Cart-Pole-V0[7]
Value Accuracy	Suffers from overestimation bias, leading to overly optimistic value estimates.[1][4][10]	Reduces overestimation, resulting in more accurate and reliable Q-value estimates.[2] [8]	General
Trading Profit	Achieved an average profit increase of 4.87%.[11]	Had an average profit decrease of -0.27%.	Stock Trading[11]
Average Reward	Average reward of approximately 128.75.	Average reward of 93.75.[11]	Stock Trading[11]
Average Loss	Average loss of 105.55.[11]	Average loss of 369.91, with significant variations.	Stock Trading[11]



Note: While DDQN generally shows improved performance, some studies, such as one in a stock trading environment, have found vanilla DQN to yield better results in specific metrics like profit and reward, though DDQN's design is theoretically more robust against overestimation. [11][12]

Experimental Protocols

A standard methodology for comparing DQN and Double DQN involves training and evaluating agents in benchmark environments, such as the Arcade Learning Environment (ALE) which features a suite of Atari 2600 games.[8]

A. Environment and Preprocessing:

- Environment: Atari 2600 games from the ALE.[8]
- Input: Raw screen pixels are used as input to the neural network.
- Preprocessing: Frames are typically down-sampled to a smaller size (e.g., 84x84) and converted to grayscale to reduce computational load. A stack of consecutive frames (e.g., 4 frames) is used as a single state to capture temporal information like the motion of objects.

B. Network Architecture:

- A convolutional neural network (CNN) is used to process the image-based states.
- The network architecture typically consists of several convolutional layers followed by one or more fully connected layers, culminating in an output layer that provides a Q-value for each possible action.

C. Training Procedure:

Experience Replay: Both algorithms utilize an experience replay buffer. The agent's
experiences (state, action, reward, next state) are stored in this buffer. During training, minibatches of experiences are randomly sampled from the buffer to update the network weights.
This technique improves training stability by breaking the correlation between consecutive
samples.[1]



- Target Network: Both algorithms employ a separate target network to stabilize learning. The
 target network's weights are periodically updated with the weights from the online (main)
 network.[6]
- Hyperparameters: A fixed set of hyperparameters (e.g., learning rate, discount factor γ, replay buffer size, target network update frequency) is used for both algorithms to ensure a fair comparison.[8]
- Optimization: The mean squared error between the predicted Q-values and the target Q-values is minimized using an optimizer like RMSProp or Adam.

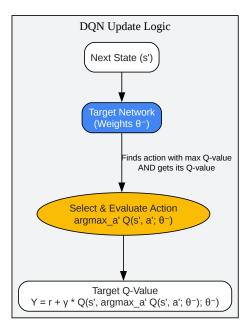
D. Evaluation:

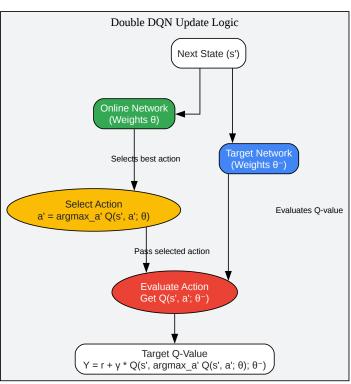
- The performance is measured by the total reward (score) the agent accumulates in an episode.
- The agent is evaluated periodically throughout training. During evaluation, the exploration rate (epsilon in an ε-greedy policy) is set to a very low value to measure the performance of the learned greedy policy.[13]

Logical and Algorithmic Differences

The core difference in the update mechanism of DQN and Double DQN can be visualized as follows.







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Caption: Algorithmic flow for target Q-value calculation in DQN vs. Double DQN.

This diagram illustrates that DQN uses a single source (the Target Network) for both selecting the best future action and evaluating its value. In contrast, Double DQN separates these roles: the Online Network selects the action, and the Target Network provides its value, breaking the cycle that leads to overestimation.[3]

Conclusion



Double DQN represents a significant and straightforward improvement over the original DQN algorithm. By addressing the overestimation bias inherent in Q-learning, DDQN generally leads to more stable training, more accurate action-value estimates, and superior final policy performance across a wide range of tasks.[6][8] While not a universal guarantee of better performance in every conceivable scenario[12], its theoretical grounding and strong empirical results have established it as a common and recommended enhancement in the field of deep reinforcement learning.

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